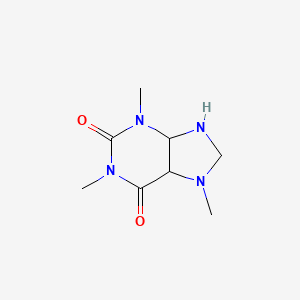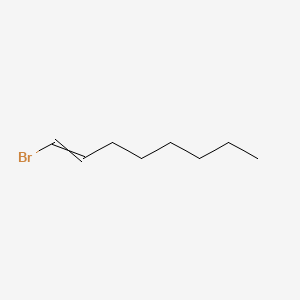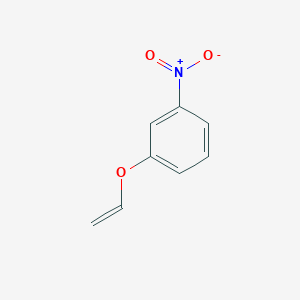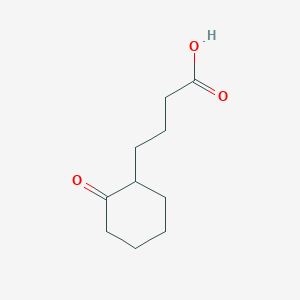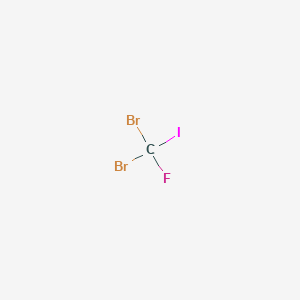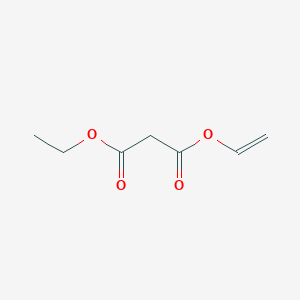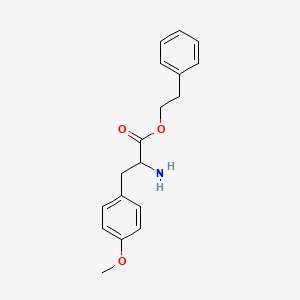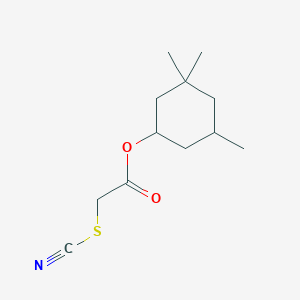
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . It is known for its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and a thiocyanatoacetate functional group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate typically involves the reaction of 3,3,5-trimethylcyclohexanol with thiocyanatoacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other reduced forms.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in various biological effects. The compound’s unique structure allows it to selectively target certain enzymes and receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
(3,3,5-Trimethylcyclohexyl) 2-acetoxybenzoate: Similar in structure but contains an acetoxybenzoate group instead of a thiocyanatoacetate group.
3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate: Contains an isocyanate group and is used in different chemical applications
Uniqueness
(3,3,5-Trimethylcyclohexyl) 2-thiocyanatoacetate is unique due to its thiocyanatoacetate functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6338-71-2 |
|---|---|
Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-thiocyanatoacetate |
InChI |
InChI=1S/C12H19NO2S/c1-9-4-10(6-12(2,3)5-9)15-11(14)7-16-8-13/h9-10H,4-7H2,1-3H3 |
InChI Key |
QAMJSLWZOIZUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


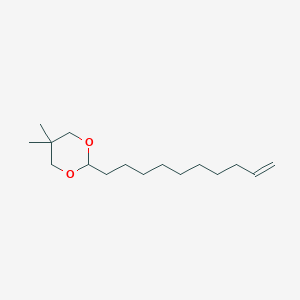
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
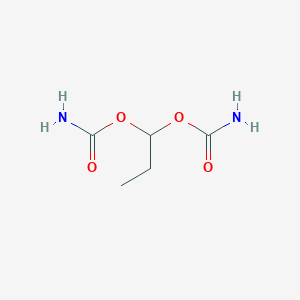
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)
